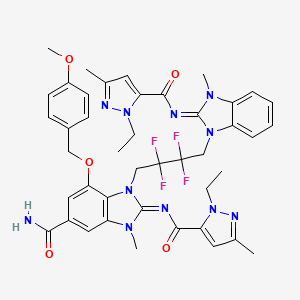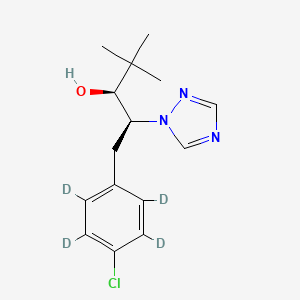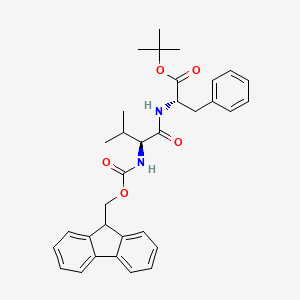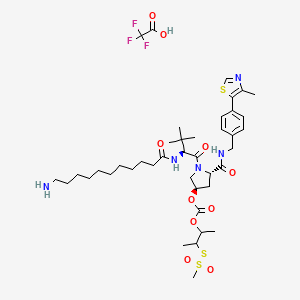
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) is a synthetic compound that is part of the PROTAC (Proteolysis Targeting Chimeras) technology. This compound is designed to degrade specific proteins within cells, making it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is known for its high purity and effectiveness in targeting and degrading proteins such as BRD4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) involves multiple steps, including the formation of various intermediates. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups such as the acetate, methanesulfonothioate, and the C10-NH2 moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring to achieve the desired product quality. The final product is purified using techniques such as crystallization, filtration, and chromatography.
化学反応の分析
Types of Reactions
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and interactions.
Biology: Employed in cellular studies to investigate protein functions and pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) involves the recruitment of specific proteins to the proteasome for degradation. The compound binds to the target protein and a ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions.
類似化合物との比較
Similar Compounds
- (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)
- (S,R,S)-AHPC-ethyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)
- (S,R,S)-AHPC-propyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA)
Uniqueness
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA) is unique due to its specific functional groups and structural configuration, which provide distinct properties and effectiveness in targeting and degrading proteins. The presence of the 3-methylbutanyl acetate and methanesulfonothioate groups enhances its binding affinity and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C41H62F3N5O10S3 |
|---|---|
分子量 |
938.2 g/mol |
IUPAC名 |
[(3R,5S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H61N5O8S3.C2HF3O2/c1-26-34(53-25-42-26)30-19-17-29(18-20-30)23-41-36(46)32-22-31(52-38(48)51-27(2)28(3)54-55(7,49)50)24-44(32)37(47)35(39(4,5)6)43-33(45)16-14-12-10-8-9-11-13-15-21-40;3-2(4,5)1(6)7/h17-20,25,27-28,31-32,35H,8-16,21-24,40H2,1-7H3,(H,41,46)(H,43,45);(H,6,7)/t27?,28?,31-,32+,35-;/m1./s1 |
InChIキー |
YBJISNARARRCQK-STMTXMOVSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)


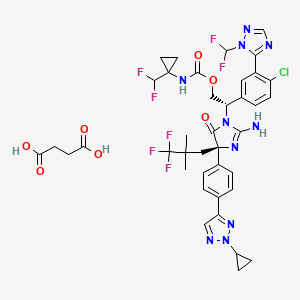
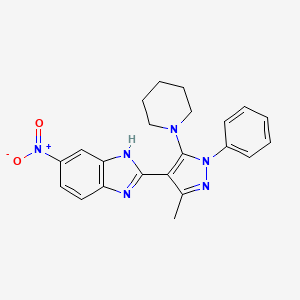
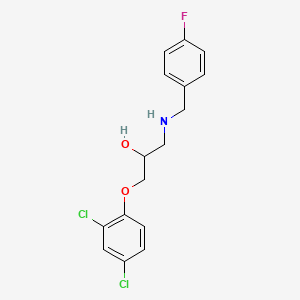
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)



